LTX-315

Catalog No.
S542094
CAS No.
1345407-05-7
M.F
C78H106N18O9
M. Wt
1439.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LTX-315

CAS Number

1345407-05-7

Product Name

LTX-315

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

Molecular Formula

C78H106N18O9

Molecular Weight

1439.8 g/mol

InChI

InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1

InChI Key

GGAKLYWEFZCVIT-TVEKFXMRSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

LTX-315; LTX 315; LTX315; Ruxotemitide

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Description

The exact mass of the compound Oncopore is 1438.839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncology

LTX-315 is a synthetic anticancer peptide that has shown promising results in the field of oncology . It has been used against syngeneic B16 melanomas, where it induced a complete regression of the melanomas and systemic protective immune responses . The peptide is administered intralesionally, directly into the tumor . The treatment results in an extensive hemorrhagic necrosis of the tumor parenchyma and a massive infiltration of CD3+ T cells, indicating that the peptide induces a type of cell death that leads to an increase in the number of tumor-infiltrating lymphocytes .

Immunotherapy

LTX-315 has been used as an immunotherapeutic agent . It has the ability to reshape the tumor microenvironment by inducing rapid immunogenic cell death through the release of danger-associated molecular pattern molecules (DAMPs) . This turns “cold” tumors “hot” through a significant increase in tumor-infiltrating lymphocytes . The peptide is administered intratumorally, and it has been shown to induce necrosis and CD8+ T-cell infiltration into the tumor microenvironment .

Chemotherapy

LTX-315 has been combined with standard-of-care chemotherapy (doxorubicin, brand name CAELYX®) against triple-negative breast cancer . The combination of LTX-315 and doxorubicin demonstrated a strong additive antitumoral effect . It induced immune-mediated changes in the tumor microenvironment, followed by complete regression in the majority of animals treated . The combination induced strong local necrosis, followed by an increase in the infiltration of CD4+ and CD8+ immune cells into the tumor parenchymal tissue .

Melanoma Treatment

LTX-315 has been used in the treatment of melanomas . It has been shown to induce a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide . The treatment results in an extensive hemorrhagic necrosis of the tumor parenchyma and a massive infiltration of CD3+ T cells .

Breast Cancer Treatment

LTX-315 has been used in combination with doxorubicin for the treatment of triple-negative breast cancer . The combination of LTX-315 and doxorubicin demonstrated a strong additive antitumoral effect . It induced immune-mediated changes in the tumor microenvironment, followed by complete regression in the majority of animals treated . The combination induced strong local necrosis, followed by an increase in the infiltration of CD4+ and CD8+ immune cells into the tumor parenchymal tissue .

Tumor Treatment

LTX-315 has been used for the local treatment of solid tumors . The intratumoral treatment of solid tumors with LTX-315 has resulted in growth inhibition, complete regression, and long-lasting tumor-specific immune responses in a variety of different experimental animal models . Typically, tumors ranging from 60 to 100 mm3 were injected with 20 mg/ml LTX-315 at a volume of .

Treatment of Soft Tissue Sarcoma

LTX-315 has been used in the treatment of soft tissue sarcoma . In a study using conditional genetic mouse models of cancer, LTX-315 was shown to delay the progression of Kras- and P53-driven soft tissue sarcoma . The study reported that LTX-315 mediates profound antitumor effects against these types of sarcoma .

Treatment of Various Tumor Cell Lines

LTX-315 has demonstrated antitumor efficacy in mice grafted with various tumor cell lines . It is currently being tested in Phase II clinical trials . The study aimed to further evaluate LTX-315 in conditional genetic mouse models of cancer that typically resist current treatment options and to better understand the drug’s mode of action in vivo .

Combination with Other Cancer Therapies

LTX-315 has been shown to demonstrate synergy with other standard-of-care cancer therapies . It increases the number and diversity of T cell clones, which can enhance the effectiveness of other treatments .

Treatment of Braf- and Pten-driven Melanoma

LTX-315 has been used in the treatment of Braf- and Pten-driven melanoma . The study reported that LTX-315 mediates profound antitumor effects against this type of melanoma .

LTX-315 is a synthetic cationic oncolytic peptide derived from bovine lactoferricin, designed to target and disrupt cancer cell membranes. This 9-mer peptide exhibits potent anticancer properties while minimizing toxicity to non-malignant cells. Its mechanism of action involves preferentially permeabilizing negatively charged phospholipid membranes, leading to cell necrosis and triggering immune responses against tumors. LTX-315 has shown promise in clinical trials for treating various cancers, including melanoma and breast cancer, due to its ability to stimulate both local and systemic anti-tumor immunity .

  • The proposed mechanism of action for LTX-315 involves disrupting the cell membrane of cancer cells [, ].
  • Its amphipathic structure allows it to interact with both the fatty and watery parts of the membrane, potentially causing pore formation and leakage of cell contents, leading to cell death [, ].
  • LTX-315 might also trigger an immune response by attracting immune cells to the tumor site [].
  • Research suggests LTX-315 exhibits low toxicity towards healthy red blood cells compared to cancer cells [].
  • However, in-depth studies on its safety profile in humans and potential side effects are yet to be reported [].

Limitations and Future Directions

  • More research is needed to fully understand the mechanism of action of LTX-315 and its potential effectiveness in different types of cancer.
  • Clinical trials are crucial to assess its safety and efficacy in humans.
  • Further studies could explore modifications to the peptide structure to improve its potency and delivery methods for optimal therapeutic effect.

LTX-315 primarily acts through membrane disruption, which can be described as follows:

  • Membrane Interaction: LTX-315 binds to negatively charged phospholipid membranes, such as those enriched with phosphatidylserine, leading to irreversible membrane permeabilization .
  • Caspase-Independent Cell Death: The peptide induces necrosis characterized by mitochondrial membrane permeabilization, which is partially regulated by BAX/BAK1 proteins. This process does not rely on the traditional apoptotic pathways involving caspases .
  • Release of Danger-Associated Molecular Patterns: The disruption of cancer cells results in the release of molecules like ATP and HMGB1, which are critical for eliciting immune responses .

LTX-315 exhibits several biological activities that contribute to its anticancer efficacy:

  • Immunogenic Cell Death: It triggers immunogenic cell death by exposing calreticulin on the surface of dying cells and releasing ATP and HMGB1, which activate dendritic cells and promote T-cell responses .
  • Dendritic Cell Maturation: LTX-315 enhances the maturation of dendritic cells through both direct activation of Toll-like receptors and indirect effects mediated by damage-associated molecular patterns released from tumor cells .
  • Tumor Microenvironment Reprogramming: The peptide alters the tumor microenvironment by reducing immunosuppressive cell populations and increasing effector T-cell infiltration, transitioning tumors from a "cold" to a "hot" state conducive to immune attack .

The synthesis of LTX-315 involves solid-phase peptide synthesis techniques commonly used for creating peptides with high purity and yield. Key steps include:

  • Amino Acid Coupling: Individual amino acids are sequentially added to a growing peptide chain on a solid support.
  • Deprotection Steps: Protective groups are removed at each stage to allow for the next amino acid coupling.
  • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .

Studies have shown that LTX-315 interacts significantly with both tumor cells and immune cells:

  • Tumor Cell Interactions: It preferentially disrupts tumor cell membranes, leading to necrosis and subsequent immune activation through the release of immunogenic signals .
  • Immune Cell Activation: The peptide promotes dendritic cell maturation and T-cell activation, essential for generating robust anti-tumor immunity .

LTX-315 shares similarities with several other oncolytic peptides but stands out due to its unique mechanism of action and specificity for cancer cells. Some similar compounds include:

Compound NameSourceMechanism of ActionUnique Features
Bovine LactoferricinBovine milkMembrane disruption; antimicrobialNatural peptide with broad-spectrum antimicrobial activity
MelittinBee venomMembrane pore formationPotent hemolytic activity; less selective than LTX-315
LL-37Human cathelicidinMembrane disruption; immunomodulatoryInvolved in innate immunity; broader target range
PexidartinibSyntheticInhibition of macrophage colony-stimulating factor 1 receptor (CSF1R)Targeted therapy for specific tumors

LTX-315's selective targeting of negatively charged membranes allows it to effectively induce tumor-specific immune responses while minimizing effects on normal tissues, distinguishing it from other oncolytic peptides .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

18

Exact Mass

1438.83901703 g/mol

Monoisotopic Mass

1438.83901703 g/mol

Heavy Atom Count

105

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75FBL12IZ7

Wikipedia

Ltx-315

Dates

Modify: 2023-08-15
1: Zhou H, Forveille S, Sauvat A, Sica V, Izzo V, Durand S, Müller K, Liu P, Zitvogel L, Rekdal Ø, Kepp O, Kroemer G. The oncolytic peptide LTX-315 kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization. Oncotarget. 2015 Sep 29;6(29):26599-614. doi: 10.18632/oncotarget.5613. PubMed PMID: 26378049; PubMed Central PMCID: PMC4694939.
2: Forveille S, Zhou H, Sauvat A, Bezu L, Müller K, Liu P, Zitvogel L, Pierron G, Rekdal Ø, Kepp O, Kroemer G. The oncolytic peptide LTX-315 triggers necrotic cell death. Cell Cycle. 2015;14(21):3506-12. doi: 10.1080/15384101.2015.1093710. PubMed PMID: 26566869; PubMed Central PMCID: PMC4825625.
3: Haug BE, Camilio KA, Eliassen LT, Stensen W, Svendsen JS, Berg K, Mortensen B, Serin G, Mirjolet JF, Bichat F, Rekdal Ø. Discovery of a 9-mer Cationic Peptide (LTX-315) as a Potential First in Class Oncolytic Peptide. J Med Chem. 2016 Apr 14;59(7):2918-27. doi: 10.1021/acs.jmedchem.5b02025. PubMed PMID: 26982623.
4: Zhou H, Forveille S, Sauvat A, Yamazaki T, Senovilla L, Ma Y, Liu P, Yang H, Bezu L, Müller K, Zitvogel L, Rekdal Ø, Kepp O, Kroemer G. The oncolytic peptide LTX-315 triggers immunogenic cell death. Cell Death Dis. 2016 Mar 10;7:e2134. doi: 10.1038/cddis.2016.47. PubMed PMID: 26962684; PubMed Central PMCID: PMC4823948.
5: Yamazaki T, Pitt JM, Vétizou M, Marabelle A, Flores C, Rekdal Ø, Kroemer G, Zitvogel L. The oncolytic peptide LTX-315 overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade. Cell Death Differ. 2016 Jun;23(6):1004-15. doi: 10.1038/cdd.2016.35. PubMed PMID: 27082453; PubMed Central PMCID: PMC4987735.
6: Eike LM, Yang N, Rekdal Ø, Sveinbjørnsson B. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells. Oncotarget. 2015 Oct 27;6(33):34910-23. doi: 10.18632/oncotarget.5308. PubMed PMID: 26472184; PubMed Central PMCID: PMC4741498.
7: Camilio KA, Berge G, Ravuri CS, Rekdal O, Sveinbjørnsson B. Complete regression and systemic protective immune responses obtained in B16 melanomas after treatment with LTX-315. Cancer Immunol Immunother. 2014 Jun;63(6):601-13. doi: 10.1007/s00262-014-1540-0. PubMed PMID: 24676901; PubMed Central PMCID: PMC4024132.
8: Camilio KA, Rekdal O, Sveinbjörnsson B. LTX-315 (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent. Oncoimmunology. 2014 Jun 25;3:e29181. PubMed PMID: 25083333; PubMed Central PMCID: PMC4108458.
9: Sistigu A, Manic G, Vitale I. LTX-315, CAPtivating immunity with necrosis. Cell Cycle. 2016 May 2;15(9):1176-7. doi: 10.1080/15384101.2016.1160609. PubMed PMID: 26986689; PubMed Central PMCID: PMC4889301.

Explore Compound Types